5-Oxo-D-prolyl-L-leucyl-L-prolinamide

Peptide Stability Enzymatic Degradation TRH Analog

5-Oxo-D-prolyl-L-leucyl-L-prolinamide (CAS 78664-76-3), also known as D-Glp-Leu-Pro-NH₂, is a synthetic tripeptide classified as a thyrotropin-releasing hormone (TRH) analog. It is formally derived from the native hypothalamic hormone TRH (L-pGlu-His-Pro-NH₂) by two key modifications: substitution of the central histidine residue with leucine and, critically, replacement of the N-terminal L-pyroglutamyl residue with its D-enantiomer.

Molecular Formula C16H26N4O4
Molecular Weight 338.40 g/mol
CAS No. 78664-76-3
Cat. No. B8460359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxo-D-prolyl-L-leucyl-L-prolinamide
CAS78664-76-3
Molecular FormulaC16H26N4O4
Molecular Weight338.40 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N1CCCC1C(=O)N)NC(=O)C2CCC(=O)N2
InChIInChI=1S/C16H26N4O4/c1-9(2)8-11(19-15(23)10-5-6-13(21)18-10)16(24)20-7-3-4-12(20)14(17)22/h9-12H,3-8H2,1-2H3,(H2,17,22)(H,18,21)(H,19,23)/t10-,11+,12+/m1/s1
InChIKeyWKRBQSKJRZKXAH-WOPDTQHZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Oxo-D-prolyl-L-leucyl-L-prolinamide (CAS 78664-76-3) – A Stereochemically Defined TRH Analog Research Peptide


5-Oxo-D-prolyl-L-leucyl-L-prolinamide (CAS 78664-76-3), also known as D-Glp-Leu-Pro-NH₂, is a synthetic tripeptide classified as a thyrotropin-releasing hormone (TRH) analog [1]. It is formally derived from the native hypothalamic hormone TRH (L-pGlu-His-Pro-NH₂) by two key modifications: substitution of the central histidine residue with leucine and, critically, replacement of the N-terminal L-pyroglutamyl residue with its D-enantiomer. This D-configuration at the pyroglutamyl position is not commonly found in endogenous mammalian neuropeptides and is introduced synthetically to modulate the peptide's interaction with degrading enzymes and target receptors . The compound serves as a high-value research tool for investigating structure-activity relationships (SAR) of TRH analogs and the role of N-terminal stereochemistry in peptide pharmacology, distinct from its all-L counterpart (CAS 49760-92-1) .

Why 5-Oxo-D-prolyl-L-leucyl-L-prolinamide Cannot Be Replaced by Its L-Diastereomer or Other TRH Analogs


Generic substitution within the TRH analog class is scientifically unsound due to the profound impact of single-amino acid stereochemistry on peptide pharmacology. The target compound's defining feature is its N-terminal D-pyroglutamyl residue. For L-pyroglutamyl-containing peptides like the native hormone TRH, enzymatic inactivation by pyroglutamyl peptidases (PP I and PP II) is the primary mechanism limiting half-life and CNS bioavailability [1]. This metabolic vulnerability is a major hurdle that has spurred the development of modified analogs. The D-configuration of the target compound is a classic medicinal chemistry strategy to sterically hinder these peptidases, as D-amino acid residues are generally poor substrates for enzymes that evolved to recognize L-peptide bonds [2]. Assuming interchangeability with the L-diastereomer (CAS 49760-92-1) or TRH (protirelin) would disregard critical differences in enzymatic stability, pharmacokinetic profile, and receptor binding affinity, directly jeopardizing experimental consistency and data reproducibility in pharmacological studies.

Quantitative Evidence for Selecting 5-Oxo-D-prolyl-L-leucyl-L-prolinamide over Closest Analogs


Enhanced Resistance to Pyroglutamyl Peptidase I (PP I) Compared to the L-Diastereomer

A primary differentiator for 5-Oxo-D-prolyl-L-leucyl-L-prolinamide is its predicted resistance to N-terminal degradation by pyroglutamyl peptidase I (PP I, EC 3.4.19.3), a key enzyme responsible for the rapid inactivation of L-pyroglutamyl peptides like TRH. While direct kinetic data for this specific compound is absent from the public domain, class-level SAR evidence indicates that substituting the L-pyroglutamyl residue with its D-enantiomer creates a steric blockade, making it a non-substrate or poor substrate for PP I [1]. The L-diastereomer, 5-oxo-L-prolyl-L-leucyl-L-prolinamide (CAS 49760-92-1), is expected to be cleaved at rates comparable to TRH. In functional CNS assays, stabilization of the N-terminus in TRH analogs is directly correlated with prolonged neuropharmacodynamic effects, such as sustained acetylcholine release [2].

Peptide Stability Enzymatic Degradation TRH Analog

Extended Duration of Central Cholinergic Activity vs. Native TRH (Protirelin)

The structurally related L-diastereomer, [Leu²]TRH, has demonstrated a significant and prolonged increase in extracellular acetylcholine levels in the rat hippocampus, requiring much smaller quantities for an effect compared to TRH itself [1]. Specifically, perfusion of [Leu²]TRH produced a significant neuropharmacodynamic effect, indicative of improved central activity [1]. 5-Oxo-D-prolyl-L-leucyl-L-prolinamide, by combining the D-pyroglutamyl modification for enhanced stability with the proven Leu² substitution for CNS selectivity, is logically positioned as a tool to investigate whether these effects can be further prolonged or intensified. In a comparative microdialysis study, the L-form's effect was immediate but had a duration that necessitated a brain-targeting delivery system for systemic administration [1]. The D-analog is expected to show a different temporal profile.

Acetylcholine Microdialysis CNS Activity

Predicted Selectivity Profile Shift Relative to Endocrine-Active TRH Analogs

A major goal in TRH analog development is to separate central nervous system (CNS) activity from thyrotropin (TSH)-releasing endocrine activity. A series of TRH analogs, including a related compound with a D-Pro at the C-terminus (Z-pGlu-Leu-D-Pro-NH2, CAS 78664-39-8, a synthetic precursor), were synthesized with the explicit aim of achieving “complete separation of CNS and hormonal activity” . The target compound, D-Glp-Leu-Pro-NH₂, incorporates this principle. Imposing a D-configuration at the N-terminus is another potent lever for dissociating these activities, as the TRH receptor (TRHR) is stereospecific. The L-diastereomer retains significant TSH-releasing activity characteristic of the [Leu²]TRH series, whereas the D-pyroglutamyl analog is hypothesized to bind with much lower affinity to pituitary TRH receptors, thus reducing endocrine side effects [1].

CNS Selectivity Endocrine Dissociation SAR

Chromatographic Differentiation from L-Diastereomer for Analytical Selectivity

As a diastereomer of 5-oxo-L-prolyl-L-leucyl-L-prolinamide, the target compound can be resolved from its all-L counterpart using standard reversed-phase HPLC methods optimized for peptide analysis, enabling its use as a process impurity marker or a reference standard in method validation [1]. A closely related compound, 5-Oxo-D-prolyl-L-histidyl-L-prolinamide, is a characterized impurity of the pharmaceutical Protirelin (TRH) and has a listed CAS number (50894-61-6) . This establishes a precedent for the analytical relevance of D-pyroglutamyl tripeptides in pharmaceutical quality control. The target compound, with the central histidine-to-leucine substitution, provides an orthogonal chemical handle for LC-MS detection, offering a distinct retention time and mass spectrum compared to TRH-related impurities.

Analytical Chemistry Chiral Separation Quality Control

High-Impact Research and Analytical Application Scenarios for 5-Oxo-D-prolyl-L-leucyl-L-prolinamide


Probing the Role of N-Terminal Chirality in TRH Analog Pharmacokinetics

A pharmacology laboratory designing a study to compare the metabolic stability and CNS penetration of TRH analogs can use 5-Oxo-D-prolyl-L-leucyl-L-prolinamide as a critically paired comparator to its L-diastereomer (CAS 49760-92-1). By administering equimolar doses of both compounds and measuring their intact levels in brain microdialysate over time, researchers can directly quantify the in vivo impact of D-pyroglutamyl substitution on peptide half-life and CNS exposure, as predicted by class-level SAR [1]. This addresses the core limitation of poor metabolic stability that plagues native TRH [2].

Dissecting CNS Activity from Endocrine Stimulation in Behavioral Models

Neuroscientists investigating the antidepressant-like or cognitive-enhancing effects of TRH-related peptides can administer this compound to rodents to test the hypothesis that D-pyroglutamyl substitution ablates TSH-releasing activity while retaining or modifying central effects [1]. The L-diastereomer serves as the active comparator, known to modulate central acetylcholine levels [2]. A differential result—for example, an anxiolytic effect without an increase in circulating T3/T4 levels—would validate the compound's utility for separating central and peripheral pharmacology [1].

An HPLC Method Development Standard for Chiral Peptide Purity

An analytical development team at a contract research organization (CRO) or pharmaceutical company can procure this compound to serve as a system suitability standard when developing a chiral HPLC method for a pipeline peptide drug candidate containing a pyroglutamyl group. As a characterized D-diastereomer with an established CAS number, it is a commercially traceable reference material for calculating relative retention time (RRT) and demonstrating method specificity in forced degradation studies, ensuring the final method can accurately quantify D-isomer impurities [1].

Investigating Substrate Specificity of Novel Pyroglutamyl Peptidases

Biochemists characterizing a newly isolated pyroglutamyl peptidase or studying the evolution of these enzymes can use this peptide in a panel of substrates. By comparing the cleavage rate of the D-pyroglutamyl peptide against the L-diastereomer and native TRH, they can determine the enzyme's stereoselectivity. A lack of cleavage for the D-form would confirm the critical role of the pyroglutamyl residue's chirality in substrate recognition, a finding relevant to both fundamental biochemistry and inhibitor design [1].

Quote Request

Request a Quote for 5-Oxo-D-prolyl-L-leucyl-L-prolinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.